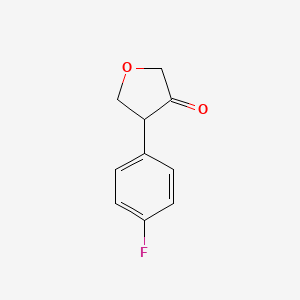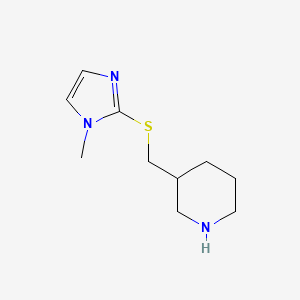![molecular formula C9H21NO B13253674 2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol](/img/structure/B13253674.png)
2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol is an organic compound with the molecular formula C9H21NO. It is a colorless liquid that is soluble in water and various organic solvents. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol can be achieved through several methods. One common method involves the reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios to obtain N-[1-(chloromethyl)propyl]acetyl chloroamine. This intermediate is then hydrolyzed to produce N-[1-(chloromethyl)propyl]acetamide, which undergoes a second hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of cost-effective materials and processes that ensure high product purity and yield. The process is designed to be scalable and suitable for large-scale production, making it economically viable for industrial applications .
化学反応の分析
Types of Reactions
2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
科学的研究の応用
2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is utilized in biochemical assays and as a buffer in various biological experiments.
Industry: It is used in the production of coatings, adhesives, and other industrial products
作用機序
The mechanism of action of 2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol can be compared with other similar compounds, such as:
2-Amino-2-methyl-1-propanol: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
1-Amino-2-methyl-2-propanol: Another similar compound with variations in its molecular structure, resulting in different reactivity and uses.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
特性
分子式 |
C9H21NO |
|---|---|
分子量 |
159.27 g/mol |
IUPAC名 |
2-methyl-1-(2-methylbutylamino)propan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-5-8(2)6-10-7-9(3,4)11/h8,10-11H,5-7H2,1-4H3 |
InChIキー |
SDIGSNDAUXRXEZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CNCC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


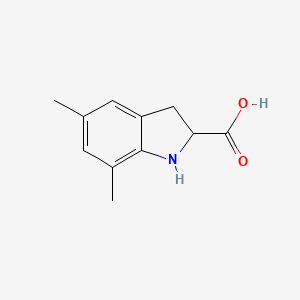
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol](/img/structure/B13253592.png)

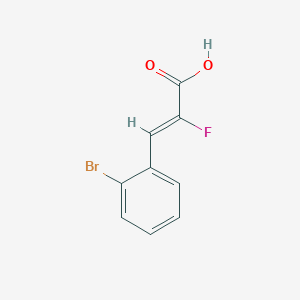
![4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13253610.png)
![(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13253617.png)
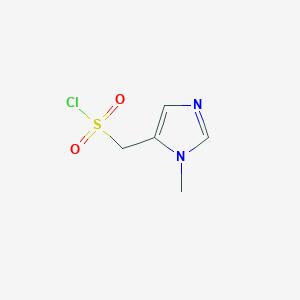
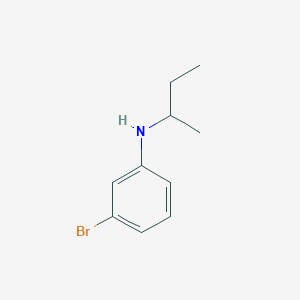
![2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13253644.png)
![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13253645.png)
![tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate](/img/structure/B13253653.png)
